Cas no 303969-47-3 (pentyl 2-{7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl}acetate)

pentyl 2-{7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl}acetate Chemical and Physical Properties
Names and Identifiers
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- pentyl 2-((7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
- Acetic acid, 2-[[7-(2-amino-2-oxoethyl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-8-yl]thio]-, pentyl ester
- F0373-1241
- AKOS000578173
- 303969-47-3
- SR-01000425078
- AB00131570-02
- pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
- pentyl {[7-(2-amino-2-oxoethyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}acetate
- SR-01000425078-1
- AKOS005692170
- pentyl 2-{7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl}acetate
-
- Inchi: 1S/C15H21N5O5S/c1-3-4-5-6-25-10(22)8-26-15-17-12-11(20(15)7-9(16)21)13(23)18-14(24)19(12)2/h3-8H2,1-2H3,(H2,16,21)(H,18,23,24)
- InChI Key: ZDZVTSOGPRMMRI-UHFFFAOYSA-N
- SMILES: C(OCCCCC)(=O)CSC1=NC2=C(N1CC(N)=O)C(=O)NC(=O)N2C
Computed Properties
- Exact Mass: 383.12633996g/mol
- Monoisotopic Mass: 383.12633996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 10
- Complexity: 575
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 162Ų
Experimental Properties
- Density: 1.51±0.1 g/cm3(Predicted)
- pka: 9.19±0.70(Predicted)
pentyl 2-{7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0373-1241-1mg |
pentyl 2-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate |
303969-47-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0373-1241-10μmol |
pentyl 2-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate |
303969-47-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0373-1241-5μmol |
pentyl 2-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate |
303969-47-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0373-1241-3mg |
pentyl 2-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate |
303969-47-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0373-1241-4mg |
pentyl 2-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate |
303969-47-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0373-1241-2μmol |
pentyl 2-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate |
303969-47-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0373-1241-10mg |
pentyl 2-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate |
303969-47-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0373-1241-2mg |
pentyl 2-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate |
303969-47-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0373-1241-5mg |
pentyl 2-{[7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate |
303969-47-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
pentyl 2-{7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl}acetate Related Literature
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Additional information on pentyl 2-{7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl}acetate
Comprehensive Analysis of Pentyl 2-{7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl}acetate (CAS No. 303969-47-3)
The compound Pentyl 2-{7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl}acetate, identified by its CAS No. 303969-47-3, is a structurally intricate molecule that has garnered attention in pharmaceutical and biochemical research. Its unique purine backbone, coupled with functional groups like carbamoylmethyl and sulfanyl acetate, makes it a subject of interest for drug discovery and enzymatic studies. Researchers are particularly intrigued by its potential interactions with adenosine receptors, a hot topic in neurodegenerative disease and inflammation research.
In recent years, the scientific community has focused on purine derivatives due to their role in cellular signaling and energy metabolism. The 3-methyl-2,6-dioxo moiety in this compound suggests possible applications in modulating cyclic nucleotide pathways, which are critical in conditions like Parkinson's disease and chronic pain. Online searches for "purine-based therapeutics" or "adenosine receptor modulators" reflect growing public interest in these areas, aligning with trends in precision medicine and targeted drug delivery.
Synthesis and stability studies of CAS 303969-47-3 highlight its compatibility with green chemistry principles, a trending topic in sustainable pharmaceutical development. Analytical techniques such as HPLC and NMR spectroscopy confirm its high purity, while computational models predict favorable bioavailability—a frequently searched term in pharmacokinetics forums. The pentyl ester group enhances lipid solubility, addressing common queries about improving drug absorption across biological membranes.
From a commercial perspective, suppliers often list this compound under descriptors like "high-purity purine acetate" or "research-grade biochemical," catering to laboratories exploring enzyme inhibition or metabolomics. Its non-toxic profile (as per available data) makes it suitable for in vitro studies, a key consideration for academic researchers searching for "safe bioactive compounds." Patent databases reveal applications in oxidative stress mitigation, connecting to popular health topics like antioxidant therapies.
Ongoing investigations into 303969-47-3 explore its potential as a scaffold for covalent inhibitors—a cutting-edge approach in drug design frequently discussed in AI-driven molecular modeling communities. The thioether linkage in its structure offers reversible binding properties, answering frequent search queries about "non-covalent vs. covalent drug interactions." As regulatory agencies emphasize ICH guidelines for impurity control, this compound's well-defined synthesis route meets stringent quality-by-design standards.
In conclusion, Pentyl 2-{7-(carbamoylmethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl}acetate represents a versatile tool for modern research, bridging gaps between medicinal chemistry and systems biology. Its relevance to trending scientific inquiries—from neuroprotection to sustainable synthesis—ensures continued interest in both academic publications and industrial applications, making it a noteworthy candidate for future therapeutic innovation.
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